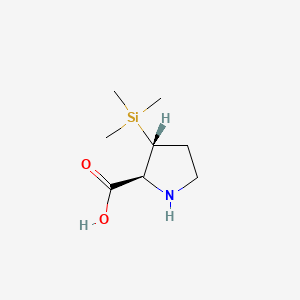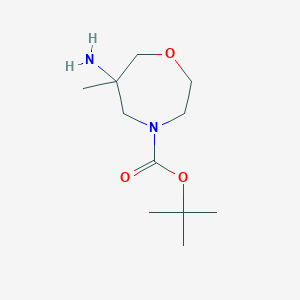![molecular formula C12H20N4O4 B8241948 methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8241948.png)
methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound of significant interest in chemical and biochemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically starts from readily available starting materials. The key steps involve the formation of the pyrazole ring, introduction of the amino group, and incorporation of the propanoate ester. The reaction conditions often involve the use of catalysts, protective groups, and specific solvents to control the reaction rate and yield.
Example Synthesis Steps:
Formation of Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The pyrazole intermediate is then treated with an amine source to introduce the amino group at the desired position.
Esterification: The final step involves esterification with the appropriate reagents to yield the methyl ester.
Industrial Production Methods
On an industrial scale, the production methods might be optimized for cost-efficiency, scalability, and environmental considerations. Typically, large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. Advanced purification techniques such as crystallization and chromatography are also utilized.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: Conversion to corresponding oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the nitro groups or carbonyl groups using reducing agents like sodium borohydride.
Substitution: Various nucleophilic or electrophilic substitutions can occur at different positions of the molecule.
Common Reagents and Conditions
Reagents such as trifluoroacetic acid, sodium borohydride, and various catalysts are commonly used in these reactions. The conditions usually involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products from these reactions vary widely depending on the reaction type. Oxidation generally leads to oxidized derivatives, reduction leads to corresponding amines or alcohols, and substitution yields substituted derivatives at specific positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable building block for organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with biological macromolecules. It can act as a ligand in the study of protein-ligand interactions and enzyme mechanisms.
Medicine
Medically, this compound is researched for its potential therapeutic properties. Its ability to bind to specific targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity are leveraged in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level. It can bind to specific proteins, altering their function or inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular Targets and Pathways
The primary targets include enzymes and receptors that are critical in various biochemical pathways. The pathways affected can range from signal transduction to metabolic processes, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-3-(4-amino-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Methyl (2S)-3-(4-hydroxy-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Methyl (2S)-3-(4-chloro-1H-pyrazol-1-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Each of these compounds shares a similar backbone but differs in the substituents attached to the pyrazole ring or the ester group, leading to differences in their chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(4-aminopyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-12(2,3)20-11(18)15-9(10(17)19-4)7-16-6-8(13)5-14-16/h5-6,9H,7,13H2,1-4H3,(H,15,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCQICUYQCOLA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=C(C=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1C=C(C=N1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8241895.png)
![tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B8241900.png)
![(5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate](/img/structure/B8241911.png)

![Methyl furo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B8241923.png)





